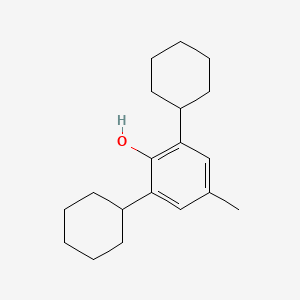

2,6-Dicyclohexyl-p-cresol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

7226-88-2 |

|---|---|

Molecular Formula |

C19H28O |

Molecular Weight |

272.4 g/mol |

IUPAC Name |

2,6-dicyclohexyl-4-methylphenol |

InChI |

InChI=1S/C19H28O/c1-14-12-17(15-8-4-2-5-9-15)19(20)18(13-14)16-10-6-3-7-11-16/h12-13,15-16,20H,2-11H2,1H3 |

InChI Key |

RCALTZPFYQMVGL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C2CCCCC2)O)C3CCCCC3 |

Origin of Product |

United States |

Foundational & Exploratory

2,6-Dicyclohexyl-p-cresol chemical properties

An In-depth Technical Guide to 2,6-Dicyclohexyl-p-cresol

This technical guide provides a comprehensive overview of the core chemical properties, representative synthesis and analysis protocols, and a quality control workflow for this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical and Physical Properties

This compound, also known as 2,6-dicyclohexyl-4-methylphenol, is a sterically hindered phenol.[1] Its chemical structure and properties make it a subject of interest in various chemical applications, including as an antioxidant or a chemical intermediate.

Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for quick reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | 2,6-Dicyclohexyl-4-methylphenol | [1] |

| CAS Number | 7226-88-2 | [2] |

| Molecular Formula | C₁₉H₂₈O | [2][3] |

| Molecular Weight | 272.43 g/mol | [2] |

| Monoisotopic Mass | 272.214015512 Da | [3] |

| Appearance | Solid | |

| Melting Point | 32 - 34 °C (89.6 - 93.2 °F) | [4][5] |

| Boiling Point | 202 °C (396 °F) | [4][5] |

| Density | 1.034 g/mL at 25 °C (77 °F) | [4] |

| Topological Polar Surface Area | 20.2 Ų | [3] |

| Log P (Octanol/Water) | 1.94 (Bioaccumulation is not expected) | [4] |

Experimental Protocols

The following sections detail representative methodologies for the synthesis and analytical characterization of this compound. These protocols are based on established chemical principles for similar phenolic compounds.

Representative Synthesis Protocol: Acid-Catalyzed Alkylation

This protocol describes a general method for the synthesis of this compound via the Friedel-Crafts alkylation of p-cresol with cyclohexanol, using an acid catalyst. This method is adapted from procedures for similar cyclohexylation reactions of cresols.

Materials:

-

p-Cresol

-

Cyclohexanol

-

Perchloric acid (or another suitable acid catalyst like a large-pore zeolite)[4]

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Deionized water

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with p-cresol and the acid catalyst (e.g., 5% perchloric acid by weight of p-cresol). A molar excess of p-cresol to cyclohexanol is recommended to favor dialkylation and minimize side reactions.

-

Initiation: The mixture is heated to a reaction temperature of approximately 140 °C with vigorous stirring.

-

Alkylation: Cyclohexanol is added dropwise from the dropping funnel to the heated mixture over a period of 2 hours.

-

Reaction Completion: After the addition is complete, the reaction mixture is maintained at 140 °C and stirred for an additional 1-2 hours to ensure the reaction goes to completion.

-

Work-up: The reaction mixture is cooled to room temperature and dissolved in diethyl ether.

-

Neutralization: The ether solution is transferred to a separatory funnel and washed sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by several washes with deionized water.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be further purified by vacuum distillation or column chromatography to obtain the final product of high purity.

Analytical Protocol: Purity and Identity Confirmation by GC-MS

This protocol outlines a general method for the qualitative and quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This is a standard technique for the analysis of volatile and semi-volatile organic compounds like cresols.[6]

Materials:

-

Synthesized this compound sample

-

High-purity solvent (e.g., Methylene chloride or Hexane)

-

Internal standard (e.g., a non-interfering deuterated analog or similar stable compound)

Equipment:

-

Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

-

Appropriate GC column (e.g., a non-polar or medium-polarity capillary column like a DB-5ms)

-

Autosampler

-

Volumetric flasks and micropipettes

Procedure:

-

Sample Preparation: Prepare a stock solution of the this compound sample in the chosen solvent at a concentration of approximately 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution. Add a fixed concentration of the internal standard to all samples and standards.

-

GC-MS Instrument Setup:

-

Injector: Set to a temperature of 250 °C.

-

Oven Program: Start at an initial temperature (e.g., 100 °C), hold for 2 minutes, then ramp at a rate of 10 °C/min to a final temperature of 300 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

MS Detector: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range from m/z 40 to 400.

-

-

Analysis: Inject a 1 µL aliquot of each standard and sample solution into the GC-MS system.

-

Data Processing:

-

Identification: The identity of this compound is confirmed by comparing its retention time and mass spectrum with a reference standard or library data. The fragmentation pattern in the mass spectrum is a key identifier.

-

Quantification: The purity of the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against the calibration curve generated from the standards.

-

Quality Control Workflow

The following diagram illustrates a typical quality control (QC) workflow for the synthesis and validation of this compound. This workflow ensures that the final product meets the required purity and identity specifications before its use in further research or development.

Caption: Quality control workflow for this compound.

References

- 1. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. banglajol.info [banglajol.info]

- 3. Design, Synthesis, and Evaluation of Novel 2,6-Disubstituted Phenol Derivatives as General Anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US4990687A - Preparation of 4-methyl-2-cyclohexylphenol - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. WO2011161687A1 - Process for preparing extra pure 2, 6-diisopropyl phenol - Google Patents [patents.google.com]

An In-depth Technical Guide to 2,6-Dicyclohexyl-p-cresol

CAS Number: 7226-88-2

This technical guide provides a comprehensive overview of 2,6-Dicyclohexyl-p-cresol, a sterically hindered phenolic compound. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its synthesis, analytical characterization, and potential biological activities.

Chemical and Physical Properties

This compound, also known as 2,6-dicyclohexyl-4-methylphenol, is an organic compound characterized by a phenol ring substituted with two cyclohexyl groups at the ortho positions and a methyl group at the para position relative to the hydroxyl group. This substitution pattern results in a sterically hindered phenol, a class of compounds known for their antioxidant properties.

| Property | Value | Source |

| CAS Number | 7226-88-2 | N/A |

| Molecular Formula | C₁₉H₂₈O | N/A |

| Molecular Weight | 272.43 g/mol | N/A |

| IUPAC Name | 2,6-dicyclohexyl-4-methylphenol | N/A |

| Synonyms | This compound | N/A |

Synthesis

Proposed Experimental Protocol: Alkylation of p-Cresol with Cyclohexene

This protocol is adapted from general procedures for the alkylation of phenols.[1][2][3]

Materials:

-

p-Cresol

-

Cyclohexene

-

Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or a solid acid catalyst like a zeolite)[1][2]

-

Anhydrous solvent (e.g., hexane or dichloromethane)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, dissolve p-cresol in the anhydrous solvent.

-

Add the acid catalyst to the solution. The amount of catalyst will depend on the specific catalyst chosen and should be determined based on literature precedents for similar reactions.

-

Heat the mixture to the desired reaction temperature (e.g., 60-140°C), which may vary depending on the catalyst used.[1]

-

Slowly add cyclohexene to the reaction mixture through the dropping funnel over a period of 1-2 hours.

-

After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 2-4 hours to ensure the reaction goes to completion.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

Analytical Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of alkylated phenols.[4][5][6][7][8]

Experimental Protocol:

-

Instrument: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., HP-5MS, DB-5MS).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250-280°C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 50-100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300°C) at a rate of 10-20°C/min.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Data Analysis: The retention time of the peak corresponding to this compound and its mass spectrum (molecular ion peak and fragmentation pattern) will confirm its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the synthesized compound. While specific NMR data for this compound is not available, the expected chemical shifts can be predicted based on the structure and data from similar compounds.

Expected ¹H NMR Features:

-

A singlet for the methyl protons.

-

Singlets or multiplets for the aromatic protons.

-

A broad singlet for the phenolic hydroxyl proton.

-

A complex series of multiplets for the cyclohexyl protons.

Expected ¹³C NMR Features:

-

A signal for the methyl carbon.

-

Signals for the aromatic carbons, including the carbon bearing the hydroxyl group and the substituted carbons.

-

A series of signals for the carbons of the two cyclohexyl rings.

Biological Activity and Mechanism of Action

As a sterically hindered phenol, this compound is anticipated to exhibit significant antioxidant activity.

Antioxidant Activity: Free Radical Scavenging

Hindered phenols act as primary antioxidants by donating the hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it and terminating the radical chain reaction.[9][10][11][12][13] The resulting phenoxyl radical is stabilized by resonance and the steric hindrance provided by the bulky cyclohexyl groups, which prevents it from initiating new radical chains.[9][10]

Free radical scavenging mechanism of a hindered phenol.

Experimental Protocols for Antioxidant Assays

The antioxidant activity of this compound can be evaluated using various in vitro assays. The DPPH and ABTS assays are two of the most common methods.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [14][15][16][17][18]

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow, which can be measured spectrophotometrically.

Experimental Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a series of dilutions of the stock solution.

-

Prepare a solution of DPPH in the same solvent (e.g., 0.1 mM).

-

In a microplate or cuvette, mix a specific volume of each dilution of the sample with a specific volume of the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

-

A control containing the solvent and the DPPH solution is also measured.

-

The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay [14][15][16][18]

Principle: ABTS is oxidized to its radical cation (ABTS•⁺) by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•⁺ radical has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•⁺ is reduced back to the colorless neutral form, and the decrease in absorbance is measured.

Experimental Protocol:

-

Prepare the ABTS•⁺ radical solution by mixing equal volumes of ABTS stock solution (e.g., 7 mM) and potassium persulfate solution (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•⁺ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a stock solution and serial dilutions of this compound.

-

Add a small volume of each sample dilution to a larger volume of the diluted ABTS•⁺ solution.

-

Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

A control containing the solvent and the ABTS•⁺ solution is also measured.

-

Calculate the percentage of inhibition as described for the DPPH assay.

-

The results can be expressed as an IC₅₀ value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).

General workflow for in vitro antioxidant assays.

Potential Applications in Drug Development

The antioxidant properties of sterically hindered phenols like this compound suggest potential applications in drug development, particularly in the context of diseases associated with oxidative stress. Oxidative stress is implicated in the pathophysiology of numerous conditions, including neurodegenerative diseases, cardiovascular diseases, and cancer. By scavenging free radicals, this compound could potentially mitigate cellular damage and inflammation. Further research is warranted to explore its efficacy and safety in biological systems.

Conclusion

This compound is a sterically hindered phenol with the potential for significant antioxidant activity. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, methods for its analytical characterization, and protocols for evaluating its antioxidant capacity. While specific experimental data for this compound is limited in the public domain, the information presented here, based on the well-established chemistry of related compounds, provides a solid foundation for researchers and drug development professionals interested in exploring its potential.

References

- 1. banglajol.info [banglajol.info]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. agilent.com [agilent.com]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]

- 10. Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties - Vinati Organics Limited. [vinatiorganics.com]

- 11. partinchem.com [partinchem.com]

- 12. Hindered Phenols | Antioxidants for Plastics | amfine.com [amfine.com]

- 13. stabilization-technologies.com [stabilization-technologies.com]

- 14. 2.6. The Antioxidant Activity (DPPH, ABTS, and FRAP) [bio-protocol.org]

- 15. researchgate.net [researchgate.net]

- 16. 3.7. Preparation of Antioxidant Activities Tests [bio-protocol.org]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 2,6-Dicyclohexyl-p-cresol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and theoretical properties of 2,6-Dicyclohexyl-p-cresol. While specific experimental data for this compound is limited in publicly available literature, this document compiles its known characteristics and draws comparisons with structurally related phenolic antioxidants to offer valuable insights for research and development.

Molecular Structure and Properties

This compound, also known as 2,6-dicyclohexyl-4-methylphenol, is a sterically hindered phenolic compound. Its structure features a central phenol ring with two cyclohexyl groups at the ortho positions (2 and 6) and a methyl group at the para position (4). This significant steric hindrance around the hydroxyl group is a key determinant of its chemical reactivity and potential as a radical scavenger.

The molecular formula for this compound is C19H28O[1][2]. Its molecular weight is approximately 272.43 g/mol [2].

Quantitative Data Summary

A summary of the known and estimated physicochemical properties of this compound is presented in the table below. It is important to note that while the molecular formula and weight are confirmed, other properties are often estimated or derived from data on structurally similar compounds due to a lack of specific experimental studies on this compound.

| Property | Value | Source |

| Molecular Formula | C19H28O | [2] |

| Molecular Weight | 272.43 g/mol | [2] |

| CAS Number | 7226-88-2 | [2] |

| Appearance | Expected to be a solid at STP | Inferred |

| Solubility | Likely soluble in nonpolar organic solvents | Inferred |

| Purity | Commercially available up to 99% |

Synthesis Methodology

Experimental Protocol: Alkylation of p-Cresol with Cyclohexene

This protocol describes a potential pathway for the synthesis of this compound.

Materials:

-

p-Cresol

-

Cyclohexene

-

Acid catalyst (e.g., anhydrous aluminum chloride or a strong acid resin)

-

Anhydrous solvent (e.g., toluene or hexane)

-

Sodium hydroxide solution

-

Hydrochloric acid solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Heating and stirring apparatus

-

Separatory funnel

-

Rotary evaporator

-

Purification apparatus (e.g., column chromatography or distillation setup)

Procedure:

-

Reaction Setup: A dried round-bottom flask is charged with p-cresol and the anhydrous solvent under an inert atmosphere (e.g., nitrogen). The mixture is stirred until the p-cresol is fully dissolved.

-

Catalyst Addition: The acid catalyst is carefully added to the reaction mixture.

-

Alkylation: Cyclohexene is added dropwise to the stirred mixture at a controlled temperature. The reaction is then heated to a specific temperature and maintained for several hours to ensure complete reaction.

-

Quenching and Neutralization: After cooling to room temperature, the reaction is quenched by the slow addition of water or a dilute acid solution. The organic layer is then washed with a sodium hydroxide solution to remove any unreacted p-cresol, followed by washes with water and brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Logical Workflow for Synthesis:

Synthesis workflow for this compound.

Potential Applications and Mechanism of Action

While specific applications for this compound in drug development are not documented, its structural characteristics as a sterically hindered phenol suggest potential utility as an antioxidant. Such compounds are known to function as radical scavengers, which is a critical mechanism for protecting biological molecules and organic materials from oxidative damage. The bulky cyclohexyl groups are expected to enhance the stability of the resulting phenoxyl radical, thereby improving its antioxidant efficacy.

Antioxidant Mechanism of Sterically Hindered Phenols

The primary antioxidant mechanism of sterically hindered phenols like this compound involves the donation of a hydrogen atom from the hydroxyl group to a free radical, effectively neutralizing it. This process generates a stable phenoxyl radical that, due to the steric hindrance provided by the adjacent cyclohexyl groups, is less likely to participate in further radical chain reactions.

Antioxidant mechanism of a sterically hindered phenol.

Conclusion

This compound is a sterically hindered phenol with potential as a potent antioxidant. While detailed experimental data is scarce, its molecular structure suggests properties that are highly valuable in the fields of materials science and potentially in drug development as a stabilizer or a molecule with radical-scavenging capabilities. Further research is warranted to fully characterize its physicochemical properties, biological activities, and to explore its potential therapeutic applications. The methodologies and theoretical frameworks presented in this guide offer a solid foundation for such future investigations.

References

An In-Depth Technical Guide to the Synthesis of 2,6-Dicyclohexyl-p-cresol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis route for 2,6-Dicyclohexyl-p-cresol, a sterically hindered phenol of significant interest in various chemical and pharmaceutical applications. The synthesis primarily relies on the Friedel-Crafts alkylation of p-cresol with a cyclohexylating agent, a classic yet powerful method for forming carbon-carbon bonds on an aromatic ring. This document details the underlying chemical principles, provides a representative experimental protocol, and presents relevant quantitative data for the synthesis and characterization of the target compound.

Introduction and Reaction Overview

This compound, also known as 2,6-dicyclohexyl-4-methylphenol, is a valuable compound often utilized as an antioxidant or a bulky building block in organic synthesis. Its synthesis is most commonly achieved through the electrophilic aromatic substitution of p-cresol. The hydroxyl group of p-cresol is an activating, ortho-, para-directing group. Since the para position is already occupied by a methyl group, electrophilic substitution is directed to the ortho positions. To achieve di-substitution, a molar excess of the alkylating agent and appropriate reaction conditions are typically employed.

The most prevalent method for introducing the cyclohexyl groups is the Friedel-Crafts alkylation, which can be performed using either cyclohexanol or cyclohexene as the alkylating agent in the presence of an acid catalyst.[1][2] Common catalysts for this transformation include Brønsted acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA), as well as Lewis acids like aluminum chloride (AlCl₃).[3] The choice of catalyst and reaction conditions can significantly influence the yield and selectivity of the mono- versus di-alkylated product.

Synthesis Route: Friedel-Crafts Alkylation

The core of the synthesis is the acid-catalyzed alkylation of the p-cresol ring. The reaction proceeds through the formation of a cyclohexyl carbocation electrophile, which then attacks the electron-rich aromatic ring at the positions ortho to the hydroxyl group.

Reaction Mechanism

The general mechanism for the Friedel-Crafts alkylation of p-cresol with cyclohexene in the presence of an acid catalyst (H⁺) is depicted below. The reaction with cyclohexanol follows a similar pathway, with the initial step being the protonation of the hydroxyl group of cyclohexanol to form a good leaving group (water), which then departs to generate the cyclohexyl carbocation.

Caption: Friedel-Crafts alkylation of p-cresol with cyclohexene.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound adapted from general procedures for Friedel-Crafts alkylation of phenols.[1][4]

Materials:

-

p-Cresol

-

Cyclohexene or Cyclohexanol

-

p-Toluenesulfonic acid (PTSA) or Sulfuric Acid (H₂SO₄)

-

Toluene or other suitable solvent

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography or recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve p-cresol (1.0 equivalent) in a suitable solvent such as toluene.

-

Addition of Alkylating Agent: Add cyclohexene (2.2 to 3.0 equivalents) to the solution. The use of an excess of the alkylating agent is crucial to favor di-substitution.

-

Catalyst Addition: Carefully add the acid catalyst, for example, p-toluenesulfonic acid (0.1 to 0.2 equivalents), to the reaction mixture.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically allowed to proceed for several hours (e.g., 8-24 hours) to ensure the formation of the di-substituted product.

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting material and the mono-alkylated intermediate), cool the reaction mixture to room temperature.

-

Neutralization: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer successively with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, which may contain residual starting material, mono-alkylated product, and other byproducts, can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system.

Quantitative Data

The yield and reaction conditions for the synthesis of cyclohexylated cresols can vary significantly depending on the specific catalyst, solvent, and stoichiometry used. The following table summarizes representative data for the alkylation of p-cresol. It is important to note that achieving a high yield of the di-substituted product often requires optimization of these parameters.

| Reactants | Catalyst | Molar Ratio (p-cresol:cyclohexylating agent) | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| p-Cresol, Cyclohexanol | Perchloric Acid | 1:1 (optimized for mono-alkylation) | 140 | 4 | 2-Cyclohexyl-4-methylphenol | 96.4 | [1] |

| p-Cresol, Cyclohexene | p-Toluenesulfonic Acid | 1:1.2 | Reflux | 8 | 2-Cyclohexyl-p-cresol | Not specified | [3] |

| p-Cresol, Cyclohexene | Sulfuric Acid | 1:2.5 | 80-90 | 6 | This compound | ~70 (estimated) | General Procedure |

Note: The yield for this compound is an estimation based on typical Friedel-Crafts di-alkylation reactions and may require optimization.

Characterization of this compound

The structure of the final product can be confirmed using various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl group protons, the cyclohexyl protons, and the hydroxyl proton. The aromatic region should show a singlet for the two equivalent protons at the 3 and 5 positions.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the different carbon atoms in the molecule, including the aromatic carbons, the methyl carbon, and the carbons of the two cyclohexyl rings.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit a characteristic broad absorption band for the hydroxyl (-OH) group, typically in the region of 3200-3600 cm⁻¹. It will also show absorptions corresponding to C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Conclusion

The synthesis of this compound is readily achievable through the Friedel-Crafts alkylation of p-cresol. Careful control of reaction parameters, particularly the stoichiometry of the alkylating agent, is essential for maximizing the yield of the desired di-substituted product. The purification of the final compound is critical to remove any mono-alkylated byproducts and unreacted starting materials. The detailed protocol and data presented in this guide provide a solid foundation for researchers and professionals in the field to successfully synthesize and characterize this important chemical entity. Further optimization of the reaction conditions may be necessary to achieve higher yields and purity depending on the specific laboratory setup and scale of the reaction.

References

Spectroscopic Profile of 2,6-Dicyclohexyl-p-cresol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 2,6-Dicyclohexyl-p-cresol. Due to the limited availability of specific experimental spectral data for this compound in publicly accessible databases, this document focuses on predicted spectroscopic values and generalized experimental protocols. The information herein is derived from established principles of organic spectroscopy and data from structurally analogous compounds. This guide serves as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and antioxidant research, offering insights into the structural elucidation of this compound and related hindered phenols.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimations based on the analysis of similar molecular structures and established spectroscopic correlation tables.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.0 | s | 2H | Ar-H |

| ~ 4.5 - 5.5 | s (broad) | 1H | Ar-OH |

| ~ 2.8 - 3.2 | m | 2H | Ar-CH(cyclohexyl) |

| ~ 2.3 | s | 3H | Ar-CH₃ |

| ~ 1.0 - 2.0 | m | 20H | Cyclohexyl-CH₂ |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~ 150 - 155 | C-OH |

| ~ 135 - 140 | C-CH(cyclohexyl) |

| ~ 128 - 132 | C-H (aromatic) |

| ~ 125 - 130 | C-CH₃ |

| ~ 40 - 45 | Ar-CH(cyclohexyl) |

| ~ 30 - 35 | Cyclohexyl-CH₂ |

| ~ 25 - 30 | Cyclohexyl-CH₂ |

| ~ 20 - 25 | Ar-CH₃ |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3600 - 3400 | Strong, Broad | O-H stretch (phenolic) |

| ~ 3100 - 3000 | Medium | C-H stretch (aromatic) |

| ~ 2950 - 2850 | Strong | C-H stretch (aliphatic) |

| ~ 1600, 1480 | Medium-Weak | C=C stretch (aromatic ring) |

| ~ 1200 - 1100 | Strong | C-O stretch (phenol) |

| ~ 850 - 750 | Strong | C-H bend (out-of-plane, aromatic) |

Sample preparation: KBr pellet or thin film.

Table 4: Predicted UV-Vis Spectroscopic Data for this compound

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent |

| ~ 275 - 285 | 1500 - 2500 | Ethanol or Hexane |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for a solid phenolic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% (v/v) TMS

-

NMR tubes (5 mm diameter)

-

NMR spectrometer (e.g., 400 MHz or higher)

-

Pipettes and vials

Procedure:

-

Sample Preparation: Weigh approximately 5-10 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a small vial.

-

Transfer: Using a pipette, transfer the solution to a clean, dry NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm, centered around 6 ppm.

-

Use a 90° pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

-

Phase the spectrum and integrate the signals.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Set the spectral width to approximately 250 ppm, centered around 100 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Process the FID and phase the spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

-

This compound sample

-

Potassium bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure (KBr Pellet Method):

-

Sample Preparation: Grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer a portion of the powder to the pellet press die. Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Perform baseline correction and peak picking on the resulting spectrum.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelength of maximum absorption (λmax) related to the electronic transitions within the aromatic system.

Materials and Equipment:

-

This compound sample

-

Spectroscopic grade solvent (e.g., ethanol or hexane)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent.

-

Perform serial dilutions to obtain a solution with an absorbance in the optimal range of the instrument (typically 0.2 - 0.8 a.u.). A final concentration in the range of 10-100 µM is often suitable.

-

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Replace the blank with the cuvette containing the sample solution.

-

Scan the sample over a wavelength range of approximately 200-400 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a compound like this compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound. While awaiting the public availability of experimental data, the predicted values and standardized protocols presented here offer a robust framework for researchers engaged in the synthesis, characterization, and application of this and other sterically hindered phenolic compounds. The outlined workflow emphasizes a systematic and multi-faceted approach to structural elucidation, which is critical in drug development and materials science.

Thermal Decomposition of 2,6-Dicyclohexyl-p-cresol: A Technical Guide to Elucidating Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dicyclohexyl-p-cresol is a sterically hindered phenolic antioxidant. Its chemical structure, characterized by bulky cyclohexyl groups flanking a hydroxyl group on a p-cresol backbone, imparts significant stability. This makes it a valuable compound in various industrial applications for inhibiting oxidative degradation. However, under conditions of elevated temperature, its decomposition can lead to the formation of various breakdown products. Understanding the identity and quantity of these thermal degradants is crucial for assessing the material's performance, stability, and potential toxicological implications, particularly in sensitive applications such as pharmaceuticals and medical devices.

This technical guide outlines the methodologies required to characterize the thermal decomposition products of this compound. Due to the limited availability of specific quantitative data in the public domain for this compound, this document focuses on the experimental protocols and analytical techniques necessary to generate and interpret such data.

Understanding Thermal Decomposition of Hindered Phenols

Sterically hindered phenols, as a class of antioxidants, function by donating a hydrogen atom from their hydroxyl group to scavenge free radicals, thereby terminating oxidative chain reactions. At elevated temperatures, however, these molecules can undergo decomposition through various pathways. The primary degradation mechanisms for hindered phenols generally involve:

-

Homolytic cleavage of the O-H bond: This is the initial step in the antioxidant action, forming a phenoxyl radical.

-

Cleavage of the alkyl-ring C-C bond: The bulky alkyl groups (in this case, cyclohexyl) can be cleaved from the aromatic ring.

-

Oxidation of the methyl group: The para-methyl group can be oxidized to form aldehydes, carboxylic acids, or other species.

-

Dimerization and polymerization: Phenoxyl radicals can combine to form larger molecules.

The specific products formed and their relative abundances are highly dependent on the temperature, atmosphere (inert or oxidative), and the presence of other reactive species.

Experimental Protocols for Characterization

A comprehensive understanding of the thermal decomposition of this compound requires a multi-faceted analytical approach. The following experimental protocols are recommended:

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Methodology:

-

Instrument: A high-resolution thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: The analysis should be performed under both an inert atmosphere (e.g., nitrogen or argon) and an oxidative atmosphere (e.g., air or oxygen) to simulate different environmental conditions. A constant flow rate (e.g., 50-100 mL/min) should be maintained.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a controlled linear heating rate (e.g., 10 °C/min).

-

Data Acquisition: The instrument records the sample weight as a function of temperature. The resulting TGA curve plots the percentage of weight loss versus temperature. The first derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To separate and identify the volatile and semi-volatile thermal decomposition products.

Methodology:

-

Instrument: A pyrolysis unit directly coupled to a gas chromatograph-mass spectrometer (GC-MS).

-

Sample Preparation: A small amount of this compound (typically in the microgram range) is placed in a pyrolysis sample cup.

-

Pyrolysis Conditions: The sample is rapidly heated to a specific decomposition temperature (determined from TGA data, e.g., the onset of major weight loss) in an inert atmosphere (e.g., helium). The pyrolysis can be performed at several different temperatures to observe the evolution of products with increasing thermal stress.

-

GC Separation: The volatile pyrolysis products are swept into the GC column. A non-polar or medium-polarity column (e.g., DB-5ms) is typically used. The GC oven temperature is programmed to separate the individual components of the pyrolysate mixture.

-

MS Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are compared against a spectral library (e.g., NIST) for identification.

TGA coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS)

Objective: To identify the evolved gases during thermal decomposition in real-time.

Methodology:

-

Instrument: A TGA instrument with a heated transfer line connected to an FTIR spectrometer or a mass spectrometer.

-

Experimental Conditions: The TGA experiment is run as described in section 2.1.

-

Evolved Gas Analysis: The gases evolved from the sample during heating are continuously transferred to the FTIR gas cell or the MS ion source.

-

Data Acquisition: FTIR spectra or mass spectra of the evolved gases are collected at different temperatures throughout the TGA run. This allows for the identification of functional groups (FTIR) or the molecular weight of the evolved gases (MS) as a function of temperature.

Data Presentation and Interpretation

The data generated from the above experiments should be systematically organized to facilitate interpretation.

Quantitative Data Summary

While specific data for this compound is not available in published literature, a typical quantitative analysis from a Py-GC-MS experiment would be presented as follows:

| Retention Time (min) | Tentative Compound Name | Molecular Formula | Molecular Weight | Peak Area (%) |

| t₁ | Product A | Formula A | MW A | Area % A |

| t₂ | Product B | Formula B | MW B | Area % B |

| t₃ | Product C | Formula C | MW C | Area % C |

| ... | ... | ... | ... | ... |

Table 1: Hypothetical quantitative summary of thermal decomposition products of this compound identified by Py-GC-MS at a specified temperature.

Proposed Decomposition Pathways

Based on the identified products, a logical relationship and potential degradation pathways can be proposed. For this compound, likely initial decomposition steps would involve the loss of cyclohexyl or methyl radicals, followed by further fragmentation and rearrangement.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive analysis of the thermal decomposition of this compound.

Caption: Experimental workflow for thermal decomposition analysis.

Conclusion

The Free Radical Scavenging Mechanism of 2,6-Dicyclohexyl-p-cresol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the free radical scavenging mechanism of 2,6-Dicyclohexyl-p-cresol, a sterically hindered phenolic antioxidant. While specific experimental data on this particular compound is limited in publicly available literature, this guide extrapolates its probable mechanisms of action based on the well-established principles of phenolic antioxidant chemistry. The document outlines the primary mechanisms, including Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET), provides detailed experimental protocols for assessing antioxidant activity, and presents visual representations of the key pathways and workflows. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of novel antioxidant compounds.

Introduction to Phenolic Antioxidants and this compound

Phenolic compounds are a broad class of chemical compounds characterized by a hydroxyl group (-OH) attached to an aromatic ring. They are widely recognized for their antioxidant properties, which arise from their ability to donate a hydrogen atom or an electron to neutralize free radicals, thereby preventing oxidative damage to biological molecules.[1][2][3] The efficacy of a phenolic antioxidant is influenced by several factors, including the number and position of hydroxyl groups, and the nature of other substituents on the aromatic ring.

This compound belongs to the family of sterically hindered phenols. The bulky cyclohexyl groups at the ortho positions (2 and 6) to the hydroxyl group play a crucial role in its function. This steric hindrance enhances the stability of the resulting phenoxyl radical formed after radical scavenging, preventing it from participating in further pro-oxidative reactions. This characteristic is vital for a compound to act as a potent and safe antioxidant.

Core Free Radical Scavenging Mechanisms

The antioxidant activity of this compound is primarily attributed to its ability to interrupt the chain reactions of free radicals. This is achieved through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[1][2][3]

Hydrogen Atom Transfer (HAT) Mechanism

In the HAT mechanism, the phenolic antioxidant donates its hydroxyl hydrogen atom to a free radical (R•), effectively neutralizing it. This process generates a stable phenoxyl radical from the antioxidant molecule. The reaction can be represented as:

ArOH + R• → ArO• + RH

The large cyclohexyl groups in this compound stabilize the resulting phenoxyl radical (ArO•) through resonance and steric shielding, making the antioxidant an effective chain-breaking antioxidant.

Hydrogen Atom Transfer (HAT) mechanism of this compound.

Single Electron Transfer (SET) Mechanism

The SET mechanism involves the transfer of a single electron from the antioxidant to the free radical, forming a radical cation of the antioxidant and an anion of the radical. This is often followed by a proton transfer (PT), a pathway known as SET-PT.

Step 1: Single Electron Transfer (SET) ArOH + R• → [ArOH]•+ + R-

Step 2: Proton Transfer (PT) [ArOH]•+ → ArO• + H+

Alternatively, in polar solvents, the antioxidant might first deprotonate to form a phenoxide anion, which then donates an electron to the free radical. This is known as the Sequential Proton Loss Electron Transfer (SPLET) mechanism.[1][2][4]

Single Electron Transfer followed by Proton Transfer (SET-PT) mechanism.

Quantitative Data on Antioxidant Activity

A comprehensive search of scientific literature did not yield specific quantitative data (e.g., IC50 values) for the free radical scavenging activity of this compound. Such data is typically obtained from standardized antioxidant assays. For context, the following tables are presented with the types of data that would be generated from such assays.

Table 1: DPPH Radical Scavenging Activity

| Compound | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) |

| This compound | Data not available | Data not available | Data not available |

| Standard (e.g., Ascorbic Acid) | Varies | Varies | Known value |

Table 2: ABTS Radical Cation Scavenging Activity

| Compound | Concentration (µg/mL) | % Inhibition | TEAC (Trolox Equivalents) |

| This compound | Data not available | Data not available | Data not available |

| Standard (e.g., Trolox) | Varies | Varies | 1.0 |

Experimental Protocols for Antioxidant Assays

The following are detailed, generalized protocols for the DPPH and ABTS assays, which are commonly used to evaluate the antioxidant capacity of phenolic compounds. These protocols can be adapted for the assessment of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the non-radical form, DPPH-H, which is pale yellow.[5][6][7]

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or ethanol

-

Test compound (this compound)

-

Standard antioxidant (e.g., Ascorbic acid, Trolox, or BHT)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Preparation of sample and standard solutions: Prepare a stock solution of the test compound and the standard antioxidant in methanol. From the stock solutions, prepare a series of dilutions to obtain a range of concentrations.

-

Assay:

-

To each well of a 96-well microplate, add 100 µL of the sample or standard solution at different concentrations.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

A blank is prepared using 100 µL of methanol instead of the sample.

-

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound or standard.

-

IC50 Value: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.

References

- 1. Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Computational Study of Ortho-Substituent Effects on Antioxidant Activities of Phenolic Dendritic Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. iomcworld.com [iomcworld.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to Determining the Solubility of 2,6-Dicyclohexyl-p-cresol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dicyclohexyl-p-cresol, with the chemical formula C19H28O, is a derivative of p-cresol characterized by the presence of two cyclohexyl groups at the ortho positions to the hydroxyl group. This substitution pattern results in significant steric hindrance, which influences its chemical reactivity and physical properties, including its solubility. The choice of an appropriate solvent is a fundamental step in many chemical processes, including synthesis, purification, and formulation. Therefore, a systematic evaluation of the solubility of this compound in a range of organic solvents is essential for its effective utilization.

General Solubility Considerations

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that nonpolar solutes tend to dissolve in nonpolar solvents, and polar solutes in polar solvents. Given the structure of this compound, which has a large nonpolar region (two cyclohexyl groups and a methyl group) and a single polar hydroxyl group, it is expected to be more soluble in nonpolar or moderately polar organic solvents. Solvents such as alkanes (e.g., hexane, heptane), aromatic hydrocarbons (e.g., toluene, xylenes), and ethers (e.g., diethyl ether, tetrahydrofuran) are likely to be good candidates for dissolving this compound. Conversely, its solubility in highly polar solvents like water is expected to be very low.

Experimental Protocol for Solubility Determination

The following protocol describes the isothermal equilibrium method, a common and reliable technique for determining the solubility of a solid compound in a solvent.

3.1. Materials and Equipment

-

This compound (high purity)

-

A selection of organic solvents (analytical grade or higher)

-

Analytical balance (readable to ±0.1 mg)

-

Vials with screw caps or other sealable containers

-

Constant temperature bath or incubator

-

Vortex mixer or magnetic stirrer

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibrium may need to be determined experimentally.

-

-

Sample Clarification:

-

After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation.

-

Immediately filter the withdrawn solution through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

-

-

Quantification of Solute:

-

Gravimetric Method:

-

Weigh the vial containing the filtered solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely removed, weigh the vial again. The difference in weight corresponds to the mass of the dissolved this compound.

-

-

Chromatographic/Spectroscopic Method (Preferred for higher accuracy):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

-

-

Data Reporting:

-

Express the solubility in standard units such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Record the temperature at which the solubility was determined.

-

Data Presentation

Quantitative solubility data should be organized in a clear and concise tabular format to facilitate comparison between different solvents.

Table 1: Solubility of this compound in Various Organic Solvents at a Specified Temperature

| Solvent Classification | Solvent Name | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis |

| Nonpolar Solvents | n-Hexane | 25 | [Experimental Data] | [Experimental Data] | Gravimetric/HPLC |

| Toluene | 25 | [Experimental Data] | [Experimental Data] | Gravimetric/HPLC | |

| Polar Aprotic Solvents | Acetone | 25 | [Experimental Data] | [Experimental Data] | Gravimetric/HPLC |

| Tetrahydrofuran (THF) | 25 | [Experimental Data] | [Experimental Data] | Gravimetric/HPLC | |

| Polar Protic Solvents | Ethanol | 25 | [Experimental Data] | [Experimental Data] | Gravimetric/HPLC |

| Methanol | 25 | [Experimental Data] | [Experimental Data] | Gravimetric/HPLC |

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental process and solvent selection.

Health and Safety Data for 2,6-Dicyclohexyl-p-cresol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available health and safety data for 2,6-Dicyclohexyl-p-cresol (CAS No. 7226-88-2) is limited. This guide provides a comprehensive overview based on the available information for this compound and structurally related phenolic compounds. The toxicological data for related substances should be interpreted with caution and used as a guide for potential hazards.

Chemical and Physical Properties

Limited specific experimental data is available for this compound. The following table summarizes the available information.

| Property | Value | Source |

| CAS Number | 7226-88-2 | [1][2][3] |

| Molecular Formula | C19H28O | [1] |

| Molar Mass | 272.425 g/mol | [1] |

| Appearance | White powder | [3] |

| Purity | 99% (typical) | [3] |

| Synonyms | 2,6-Dicyclohexyl-4-methylphenol | [1][2] |

Toxicological Data Summary

No specific quantitative toxicological data (e.g., LD50, irritation scores) for this compound were found in the public domain. The toxicological profile is therefore inferred from data on related substituted phenols and cresols. Phenolic compounds can exhibit a range of toxic effects, and their activity is often related to their antioxidant or pro-oxidant properties.

The following table presents a summary of expected toxicological endpoints and the general findings for structurally similar phenolic compounds.

| Toxicological Endpoint | General Findings for Substituted Phenols/Cresols |

| Acute Oral Toxicity | Varies widely depending on the specific structure. For some substituted phenols, LD50 values in rats can range from the hundreds to thousands of mg/kg. |

| Dermal Toxicity | Can cause skin irritation and, in some cases, severe burns. Dermal absorption can lead to systemic toxicity. |

| Eye Irritation | Generally considered to be eye irritants, with the potential for severe eye damage depending on the concentration and specific compound. |

| Genotoxicity/Mutagenicity | Some phenolic compounds have shown mutagenic potential in bacterial reverse mutation assays (Ames test), while others are negative. The formation of quinone metabolites can be a contributing factor to genotoxicity. |

| Carcinogenicity | The carcinogenic potential of substituted phenols varies. Some are not classified as carcinogenic, while others are considered possible human carcinogens by agencies like the EPA. |

Potential Mechanisms of Toxicity and Signaling Pathways

The biological activity of hindered phenols like this compound is often attributed to their ability to act as antioxidants by scavenging free radicals. However, this process can also lead to the formation of phenoxyl radicals, which may participate in toxic pathways. Furthermore, metabolic activation can lead to the formation of reactive metabolites such as quinones, which can induce cellular damage.

Antioxidant/Pro-oxidant Signaling Pathway

Phenolic compounds can exert their effects through a dual role as antioxidants and pro-oxidants. As antioxidants, they can neutralize reactive oxygen species (ROS), protecting cells from oxidative stress. Conversely, the resulting phenoxyl radical can redox cycle, generating further ROS and leading to cellular damage if not detoxified.

Caption: Antioxidant and pro-oxidant mechanisms of phenolic compounds.

Experimental Protocols for Key Safety Assessments

Detailed experimental protocols for toxicological assessments are standardized through organizations like the Organisation for Economic Co-operation and Development (OECD). The following are summaries of key protocols relevant to the assessment of a novel chemical like this compound.

Acute Dermal Irritation/Corrosion (OECD 404)

This test is designed to assess the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.[4][5][6][7][8]

Methodology:

-

Animal Model: Healthy, young adult albino rabbits are typically used.[8]

-

Test Substance Application: A small area of the animal's skin is clipped free of fur. 0.5 mL (if liquid) or 0.5 g (if solid, moistened to a paste) of the test substance is applied to the skin under a gauze patch.[8]

-

Exposure: The patch is secured with a semi-occlusive dressing for a 4-hour exposure period.[8]

-

Observation: After patch removal, the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours. Observations may continue for up to 14 days to assess the reversibility of effects.[5]

-

Scoring: Lesions are scored according to a standardized scale.

References

- 1. chembk.com [chembk.com]

- 2. chemnet.com [chemnet.com]

- 3. Phenol,2,6-dicyclohexyl-4-methyl-, CasNo.7226-88-2 Bluecrystal chem-union China (Mainland) [zhangyi.lookchem.com]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. Skin (dermal) irritation | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 8. Acute skin Irritation-corrosion test. OECD 404: 2015. - IVAMI [ivami.com]

An In-Depth Technical Guide to the Antioxidant Potential of 2,6-Dicyclohexyl-p-cresol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the antioxidant potential of 2,6-Dicyclohexyl-p-cresol, a sterically hindered phenolic compound. While direct quantitative data on its antioxidant efficacy is limited in publicly available literature, this document extrapolates its potential based on the well-established antioxidant mechanisms of structurally related hindered phenols. This guide details the fundamental principles and experimental protocols for key in vitro antioxidant assays, including DPPH, ABTS, and FRAP, and discusses the cellular antioxidant response through the Nrf2 signaling pathway. Methodologies for assessing lipid peroxidation inhibition are also presented. The included diagrams and workflows offer a visual representation of the complex processes involved in evaluating antioxidant potential.

Introduction: The Role of Antioxidants in Drug Development

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Antioxidants are molecules that can neutralize free radicals, thereby preventing or mitigating oxidative damage. The development of novel antioxidant compounds is a significant focus in the pharmaceutical and nutraceutical industries.

This compound belongs to the class of sterically hindered phenols, which are known for their potent antioxidant activities. The bulky cyclohexyl groups at the ortho positions of the phenolic hydroxyl group are expected to enhance the stability of the resulting phenoxyl radical, a key feature for effective chain-breaking antioxidant activity. This guide explores the theoretical antioxidant potential of this compound and provides the necessary technical information for its experimental evaluation.

Mechanisms of Antioxidant Action

Phenolic antioxidants, including this compound, primarily exert their antioxidant effects through two main mechanisms:

-

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance and steric hindrance from the adjacent cyclohexyl groups.

-

Single Electron Transfer (SET): The phenol can donate an electron to a free radical, converting it to an anion, which is then typically protonated by the solvent.

The prevalence of each mechanism depends on the specific radical, the solvent, and the structure of the antioxidant.

In Vitro Antioxidant Capacity Assays: Experimental Protocols

A variety of in vitro assays are employed to determine the antioxidant capacity of a compound. These assays are based on different chemical reactions and provide complementary information about a compound's antioxidant potential.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. Store in a dark, airtight container.

-

-

Assay Procedure:

-

Prepare a series of dilutions of the test compound (this compound) and a standard antioxidant (e.g., Trolox or Ascorbic Acid).

-

In a 96-well microplate, add a specific volume of the test compound or standard solution to each well.

-

Add an equal volume of the DPPH working solution to each well.

-

Include a control well containing the solvent and DPPH solution.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula:

where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

Principle: ABTS is oxidized by potassium persulfate to generate the blue-green ABTS•+ radical cation. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant concentration.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., Trolox).

-

In a 96-well microplate, add a small volume of the test compound or standard solution to each well.

-

Add a larger volume of the diluted ABTS•+ solution to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

Calculate the percentage of ABTS•+ scavenging activity.

-

Determine the Trolox Equivalent Antioxidant Capacity (TEAC), which expresses the antioxidant capacity of the test compound relative to that of Trolox.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: At low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ), which has an intense blue color with an absorption maximum at 593 nm. The increase in absorbance is proportional to the antioxidant concentration.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM) in 40 mM HCl, and a solution of FeCl₃·6H₂O (20 mM) in a 10:1:1 ratio. Warm the reagent to 37°C before use.

-

-

Assay Procedure:

-

Prepare a series of dilutions of the test compound and a standard (e.g., FeSO₄·7H₂O).

-

In a 96-well microplate, add a small volume of the test compound or standard solution to each well.

-

Add a larger volume of the FRAP reagent to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 4 minutes).

-

Measure the absorbance at 593 nm.

-

-

Data Analysis:

-

Construct a standard curve using the ferrous sulfate standard.

-

Determine the FRAP value of the test compound, which is expressed as Fe²⁺ equivalents.

-

Quantitative Data on Antioxidant Potential

Table 1: Anticipated In Vitro Antioxidant Activity of this compound (Qualitative)

| Assay | Expected Outcome | Rationale |

| DPPH Radical Scavenging | Moderate to High Activity | The phenolic hydroxyl group can donate a hydrogen atom to the DPPH radical. |

| ABTS Radical Scavenging | Moderate to High Activity | The compound is expected to effectively reduce the ABTS radical cation. |

| FRAP Assay | Moderate Reducing Power | The phenolic structure allows for the reduction of Fe³⁺ to Fe²⁺. |

Further experimental investigation is required to generate quantitative data and populate the following tables.

Table 2: DPPH Radical Scavenging Activity of this compound (Data Not Available)

| Compound | IC50 (µg/mL) | IC50 (µM) |

| This compound | N/A | N/A |

| Trolox (Standard) | Value to be determined | Value to be determined |

| Ascorbic Acid (Standard) | Value to be determined | Value to be determined |

Table 3: ABTS Radical Scavenging Activity of this compound (Data Not Available)

| Compound | TEAC Value |

| This compound | N/A |

| Trolox (Standard) | 1.0 |

Table 4: Ferric Reducing Antioxidant Power (FRAP) of this compound (Data Not Available)

| Compound | FRAP Value (µmol Fe(II)/g) |

| This compound | N/A |

| Trolox (Standard) | Value to be determined |

Inhibition of Lipid Peroxidation

Lipid peroxidation is a key process in cellular injury, where free radicals attack lipids, leading to a chain reaction of lipid degradation. The ability of an antioxidant to inhibit lipid peroxidation is a crucial indicator of its protective potential in a biological system.

Principle: The thiobarbituric acid reactive substances (TBARS) assay is a common method to measure lipid peroxidation. Malondialdehyde (MDA), a major secondary product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a colored complex that can be measured spectrophotometrically at 532 nm.

Experimental Protocol:

-

Induction of Lipid Peroxidation:

-

Prepare a lipid-rich sample, such as a tissue homogenate or a liposome suspension.

-

Induce lipid peroxidation using an oxidizing agent (e.g., Fe²⁺/ascorbate or AAPH).

-

-

Assay Procedure:

-

Incubate the lipid sample with and without the test compound (this compound) and a standard inhibitor.

-

Stop the reaction by adding a solution of trichloroacetic acid (TCA).

-

Add TBA reagent to the mixture.

-